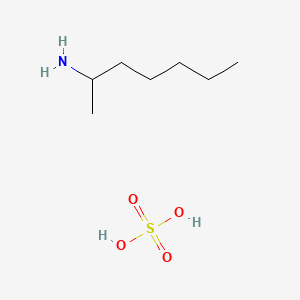

(1-Methylhexyl)ammonium sulphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

3459-07-2 |

|---|---|

Molecular Formula |

C7H19NO4S |

Molecular Weight |

213.30 g/mol |

IUPAC Name |

heptan-2-amine;sulfuric acid |

InChI |

InChI=1S/C7H17N.H2O4S/c1-3-4-5-6-7(2)8;1-5(2,3)4/h7H,3-6,8H2,1-2H3;(H2,1,2,3,4) |

InChI Key |

ASNSHZBVZYSNTB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C)N.OS(=O)(=O)O |

Related CAS |

6411-75-2 123-82-0 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (1-Methylhexyl)ammonium Sulphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methylhexyl)ammonium sulphate, also known as heptan-2-aminium sulfate, is a cationic surfactant belonging to the class of alkylammonium salts. Its amphiphilic nature, characterized by a hydrophobic 1-methylhexyl tail and a hydrophilic ammonium sulphate headgroup, underpins its surface-active properties and its potential applications in various scientific and industrial fields. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for their determination, and an examination of its proposed mechanism of antimicrobial action. Due to the limited availability of specific experimental data for this particular compound in publicly accessible literature, this guide combines known data with generalized experimental methodologies and data from structurally related compounds to provide a thorough technical overview.

Core Chemical Properties

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | heptan-2-aminium;sulfate | [1][2] |

| Synonyms | (1-Methylhexyl)ammonium sulfate, Tuaminoheptane sulfate | [1][2] |

| CAS Number | 3595-14-0 | [2][3] |

| Molecular Formula | C₇H₁₉NO₄S | [1][2] |

| Molecular Weight | 213.30 g/mol | [1][2] |

| Appearance | White odorless solid (based on ammonium sulfate) | [4] |

| Solubility in Water | High (Expected, as an ammonium salt) | [2] |

| pKa | Not available (Expected to be around 10-11 for the ammonium group) | |

| Thermal Decomposition | Decomposes upon heating above 250 °C | [2] |

| Critical Micelle Concentration (CMC) | Not available |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key chemical properties of alkylammonium sulphates like this compound. These protocols are based on standard laboratory practices for surfactant characterization.

Determination of Aqueous Solubility

The solubility of a surfactant is a critical parameter for its application. A common method for determining the aqueous solubility of a surfactant is the shake-flask method followed by quantitative analysis.

Objective: To determine the mass of this compound that dissolves in a given volume of water at a specified temperature to form a saturated solution.

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed container (e.g., a screw-cap flask).

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker bath is ideal for this purpose.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

-

Sampling: Carefully extract a known volume of the clear supernatant (the saturated solution) using a calibrated pipette. It is crucial to avoid disturbing the sediment.

-

Analysis: Determine the concentration of the dissolved surfactant in the supernatant. For a non-volatile salt like this compound, a gravimetric method is suitable.

-

Accurately weigh an empty, dry container.

-

Transfer the sampled supernatant to the container.

-

Evaporate the water under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of the salt).

-

Once all the water has evaporated, cool the container in a desiccator and weigh it again. The difference in weight corresponds to the mass of the dissolved salt.

-

-

Calculation: The solubility is expressed as grams of solute per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Determination of pKa by Potentiometric Titration

The pKa value indicates the strength of an acid. For this compound, the pKa of the ammonium cation is of interest. Potentiometric titration is a standard method for its determination.[5][6][7]

Objective: To determine the acid dissociation constant (pKa) of the protonated amine (the 1-methylhexylammonium ion).

Methodology:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. The concentration should be in the range of 0.01 to 0.1 M.

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH) into the solution.

-

Titration: Add the titrant (NaOH solution) in small, precise increments. After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

-

Data Analysis: Plot the measured pH values against the volume of NaOH added. The equivalence point is the point of steepest inflection on the titration curve.

-

pKa Determination: The pKa is the pH at which half of the ammonium ions have been deprotonated. This corresponds to the pH at the half-equivalence point on the titration curve. The pKa can be determined from the graph or by using the Henderson-Hasselbalch equation.

Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

TGA is used to characterize the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[8][9][10]

Objective: To determine the decomposition temperature and thermal stability of this compound.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a tared TGA pan (e.g., platinum or alumina).

-

Analysis: Place the sample pan in the TGA furnace. Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 600 °C).

-

Data Acquisition: The instrument records the sample mass as a function of temperature.

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the point where significant mass loss begins. The temperature of the maximum rate of mass loss can be determined from the peak of the derivative of the TGA curve (DTG curve). For this compound, decomposition is expected to start above 250 °C.[2]

Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

The CMC is the concentration of a surfactant above which micelles form. Measuring the surface tension of solutions with varying surfactant concentrations is a common and direct method to determine the CMC.[11][12][13][14]

Objective: To determine the critical micelle concentration of this compound in an aqueous solution.

Methodology:

-

Preparation of Solutions: Prepare a series of aqueous solutions of this compound with a range of concentrations, both below and above the expected CMC.

-

Surface Tension Measurement: Measure the surface tension of each solution at a constant temperature using a tensiometer (e.g., using the Du Noüy ring method or the Wilhelmy plate method).

-

Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

CMC Determination: The plot will typically show a region where the surface tension decreases linearly with the log of the concentration. At a certain concentration, the curve will show a distinct break, after which the surface tension remains relatively constant. The concentration at this inflection point is the CMC.[12]

Antimicrobial Mechanism and Signaling Pathway

This compound, as a cationic surfactant, is expected to exhibit antimicrobial activity. The primary mechanism of action for such compounds is the disruption of the microbial cell membrane.[2][15][16][17] This process is not a classical signaling pathway involving intracellular messengers but rather a sequence of physicochemical interactions leading to cell lysis.

The proposed workflow for the antimicrobial action of this compound against a bacterial cell is as follows:

-

Electrostatic Attraction: The positively charged ammonium headgroup of the surfactant is electrostatically attracted to the negatively charged components of the bacterial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.

-

Adsorption and Accumulation: The surfactant molecules adsorb onto and accumulate at the cell surface.

-

Hydrophobic Interaction and Membrane Insertion: The hydrophobic 1-methylhexyl tail penetrates the lipid bilayer of the cell membrane.

-

Membrane Disruption: The insertion of the surfactant molecules disrupts the ordered structure of the lipid bilayer, leading to increased membrane fluidity and permeability.

-

Leakage of Intracellular Components: The compromised membrane integrity results in the leakage of essential intracellular components, such as ions (e.g., K+), metabolites, and nucleic acids.

-

Cell Lysis and Death: The loss of cellular contents and the disruption of the proton motive force lead to the inhibition of essential cellular processes and ultimately, cell death.

Visualization of Antimicrobial Workflow

The following diagram, generated using Graphviz, illustrates the logical flow of the antimicrobial action of this compound.

References

- 1. This compound | C7H19NO4S | CID 107130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 3595-14-0 [smolecule.com]

- 3. This compound | CAS#:3595-14-0 | Chemsrc [chemsrc.com]

- 4. Ammonium Sulfate | (NH4)2SO4 | CID 6097028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]

- 11. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 12. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 13. scribd.com [scribd.com]

- 14. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]

- 15. researchgate.net [researchgate.net]

- 16. The Role of Cationic Group Structure in Membrane Binding and Disruption by Amphiphilic Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

Synthesis of (1-Methylhexyl)ammonium Sulphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of (1-Methylhexyl)ammonium sulphate, a compound of interest for its potential applications in pharmaceutical and biochemical research. The primary synthetic route involves a straightforward acid-base neutralization reaction. This document outlines the chemical principles, a detailed experimental protocol, and the characterization of the final product.

Chemical Pathway and Principles

The synthesis of this compound is achieved through the acid-base neutralization of 1-methylhexylamine (also known as heptan-2-amine or tuaminoheptane) with sulfuric acid. In this reaction, the lone pair of electrons on the nitrogen atom of the amine acts as a Brønsted-Lowry base, accepting a proton (H⁺) from the sulfuric acid, which acts as the Brønsted-Lowry acid. This proton transfer results in the formation of the (1-methylhexyl)ammonium cation and the sulphate anion, which then combine to form the salt.[1]

The stoichiometry of the reaction is crucial; two moles of the amine react with one mole of sulfuric acid to form one mole of the bis((1-methylhexyl)ammonium) sulphate salt, as the sulphate ion has a charge of -2.

Experimental Protocol

This section details a representative experimental protocol for the synthesis of this compound.

2.1. Materials and Reagents

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Purity |

| 1-Methylhexylamine | C₇H₁₇N | 115.22 | ≥98% |

| Sulfuric Acid (concentrated) | H₂SO₄ | 98.08 | 95-98% |

| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | ≥99% |

| Ethanol (absolute) | C₂H₅OH | 46.07 | ≥99.5% |

2.2. Equipment

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Büchner funnel and flask

-

Vacuum pump

-

Standard laboratory glassware

2.3. Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylhexylamine (e.g., 11.52 g, 0.1 mol) in anhydrous diethyl ether (100 mL).

-

Acid Addition: Cool the flask in an ice bath to 0-5 °C. Prepare a dilute solution of sulfuric acid by slowly adding concentrated sulfuric acid (e.g., 4.90 g, 0.05 mol) to diethyl ether (50 mL) in a separate beaker, also cooled in an ice bath. Caution: This dilution is highly exothermic.

-

Transfer the cooled sulfuric acid solution to a dropping funnel.

-

Add the sulfuric acid solution dropwise to the stirred amine solution over a period of 30-60 minutes, maintaining the reaction temperature below 10 °C.

-

Precipitation: Upon addition of the sulfuric acid, a white precipitate of this compound will form.[1]

-

After the addition is complete, allow the mixture to stir for an additional hour at room temperature to ensure the reaction goes to completion.

-

Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with two portions of cold diethyl ether (2 x 25 mL) to remove any unreacted starting materials.

-

Drying: Dry the product under vacuum to a constant weight.

2.4. Purification (Recrystallization)

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

If the solution is not clear, hot filter it to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified crystals under vacuum.

Data Presentation

3.1. Physical and Chemical Properties

| Property | 1-Methylhexylamine | This compound |

| CAS Number | 123-82-0 | 6411-75-2 |

| Molecular Formula | C₇H₁₇N | C₁₄H₃₆N₂O₄S |

| Molar Mass ( g/mol ) | 115.22 | 328.51 |

| Appearance | Colorless liquid | White powder/crystals |

| Boiling Point (°C) | 142-144 | Decomposes |

| Melting Point (°C) | - | 289-291 (decomposes) |

| Density (g/mL) | 0.766 (at 25 °C) | Not available |

| Solubility | Slightly soluble in water; soluble in organic solvents | Readily soluble in water |

3.2. Spectroscopic Data (Predicted)

-

¹H NMR: The spectrum is expected to show signals corresponding to the protons of the 1-methylhexyl group. The terminal methyl group (CH₃) would appear as a triplet, the methyl group at the chiral center (CH(CH₃)) as a doublet, and the methylene groups (-CH₂-) as complex multiplets. The protons of the ammonium group (-NH₃⁺) would likely appear as a broad singlet.

-

¹³C NMR: The spectrum would display distinct signals for each of the seven carbon atoms in the 1-methylhexyl chain.

-

FT-IR: The spectrum should exhibit characteristic absorption bands for N-H stretching of the ammonium group (around 3100-3400 cm⁻¹), C-H stretching (around 2850-2960 cm⁻¹), and strong bands corresponding to the S=O stretching of the sulphate anion (around 1100-1200 cm⁻¹).

Mandatory Visualizations

4.1. Synthesis Pathway

Caption: Acid-base neutralization reaction for the synthesis of this compound.

4.2. Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

References

An In-depth Technical Guide to (1-Methylhexyl)ammonium Sulphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1-Methylhexyl)ammonium sulphate, also known as Tuaminoheptane sulfate. The document details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols, designed for an audience in research and drug development.

Chemical Identity and Structure

This compound is the sulphate salt of 2-aminoheptane. The chemical name tuaminoheptane is also frequently used for the active compound. It is a sympathomimetic amine and vasoconstrictor, which has been used as a nasal decongestant.[1] The structure consists of two protonated 1-methylhexylamine ((2-aminoheptane)) cations ionically bonded to a single sulfate anion.

Chemical Structure:

-

IUPAC Name: heptan-2-amine;sulfuric acid[2]

-

Other Names: Tuaminoheptane sulfate, 2-Aminoheptane sulfate, Heptedrine[3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound and its active base, 2-aminoheptane, is presented below. The sulfate salt is readily soluble in water.[6]

| Property | Value | Reference |

| For Tuaminoheptane Sulfate | ||

| Molecular Formula | C₁₄H₃₆N₂O₄S | [4][5] |

| Molecular Weight | 328.51 g/mol | [4][5] |

| Exact Mass | 328.2396 | [2][4] |

| Appearance | White Powder | [7] |

| Storage Temperature | 2-8°C | [7] |

| For 2-Aminoheptane (Free Base) | ||

| Molecular Formula | C₇H₁₇N | [1] |

| Molecular Weight | 115.22 g/mol | [1] |

| Boiling Point | 142-144 °C | [6] |

| Density | 0.766 g/mL at 25 °C | [6] |

| Refractive Index (n²⁰/D) | 1.418 | [6] |

| pKa (Strongest Basic) | 10.43 | [7][8] |

| Water Solubility | Slightly soluble (9 g/L at 20°C) | [6] |

| Spectroscopic Data (2-Aminoheptane) | ||

| ¹H NMR | --INVALID-LINK-- | [9] |

| ¹³C NMR | --INVALID-LINK-- | [10] |

| Mass Spectrum (Precursor m/z) | 116.1434 [M+H]⁺ | [9] |

Mechanism of Action

Tuaminoheptane is a sympathomimetic agent that functions as an indirect adrenergic agonist. Its primary mechanism of action involves the inhibition of the norepinephrine transporter (NET), leading to a blockage of norepinephrine reuptake from the synaptic cleft.[11][12] It also acts as a norepinephrine-releasing agent. This dual action increases the concentration of norepinephrine in the synapse, making it available to bind to and activate adrenergic receptors on the postsynaptic neuron. The activation of these receptors, which are G-protein coupled receptors, initiates a signaling cascade responsible for the observed vasoconstrictive and decongestant effects.[13]

Signaling Pathway

The increased concentration of norepinephrine in the synapse due to the action of tuaminoheptane leads to the activation of α- and β-adrenergic receptors. The binding of norepinephrine to these receptors triggers a conformational change, activating associated G-proteins. For instance, activation of β-adrenergic receptors typically involves the Gs alpha subunit, which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). As a second messenger, cAMP activates protein kinase A (PKA), which goes on to phosphorylate various intracellular proteins, leading to the physiological response.

Experimental Protocols

Synthesis of this compound

While detailed industrial synthesis protocols are proprietary, a general laboratory-scale synthesis can be achieved through the acid-base reaction of 2-aminoheptane with sulfuric acid.

Materials:

-

2-Aminoheptane (1-Methylhexylamine)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Anhydrous diethyl ether or other suitable non-polar solvent

-

Ethanol (for washing)

-

Stir plate and magnetic stir bar

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolve a known molar amount of 2-aminoheptane in a suitable anhydrous solvent such as diethyl ether in a flask.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly, and dropwise, add a stoichiometric amount of a cooled, dilute solution of sulfuric acid (0.5 molar equivalents, as two amine molecules react with one sulfuric acid molecule). The reaction is exothermic.

-

A white precipitate of this compound should form.

-

Continue stirring in the ice bath for a designated period (e.g., 1-2 hours) to ensure complete reaction.

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to yield the final this compound salt.

Note: This is a generalized protocol. Reaction conditions, including solvent, temperature, and reaction time, should be optimized for safety and yield.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following outlines a general procedure for the detection of tuaminoheptane in biological matrices, such as urine, which is relevant for doping control analysis.

Sample Preparation (Liquid-Liquid Extraction):

-

To 5 mL of a urine sample, add a suitable internal standard.

-

Adjust the pH of the sample to alkaline conditions (e.g., pH 14) using a strong base like 5M potassium hydroxide.

-

Add a non-polar extraction solvent (e.g., 5 mL of methyl tert-butyl ether).

-

Vortex the mixture for 10-15 minutes to ensure thorough extraction.

-

Centrifuge the sample to separate the organic and aqueous layers.

-

Transfer the organic (upper) layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

The dried extract can be derivatized or reconstituted in a suitable solvent for GC-MS analysis.

Instrumentation and Conditions (Illustrative):

-

Gas Chromatograph: Agilent GC system (or equivalent)

-

Column: HP-5MS capillary column (or similar non-polar column)

-

Injector: Split/splitless injector, operated in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Mass Spectrometer: Quadrupole mass spectrometer

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity and specificity.

References

- 1. Tuaminoheptane [drugfuture.com]

- 2. Tuaminoheptane Sulfate | CAS 6411-75-2 | LGC Standards [lgcstandards.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 2-AMINOHEPTANE | 123-82-0 [chemicalbook.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. 2-Aminoheptane | C7H17N | CID 5603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-AMINOHEPTANE(123-82-0) 13C NMR spectrum [chemicalbook.com]

- 11. Norepinephrine transporter - Wikipedia [en.wikipedia.org]

- 12. mental-health-matters.org [mental-health-matters.org]

- 13. Adrenergic receptor - Wikipedia [en.wikipedia.org]

Technical Guide: Molecular Weight of (1-Methylhexyl)ammonium Sulphate

Prepared for: Researchers, scientists, and drug development professionals.

This document provides a detailed breakdown of the molecular weight of (1-Methylhexyl)ammonium sulphate, a compound relevant in various biochemical and pharmaceutical applications.

Chemical Structure and Formula

This compound is an organic ammonium salt. Its structure consists of two positively charged (1-Methylhexyl)ammonium cations and one negatively charged sulphate anion. The cation is also known as a heptan-2-aminium cation.[1] To maintain charge neutrality, two cations are required to balance the 2- charge of the single sulphate anion.

This 2:1 stoichiometric arrangement leads to the definitive molecular formula: C₁₄H₃₆N₂O₄S .[1]

Molecular Weight Calculation

The molecular weight is the sum of the atomic weights of all atoms in the molecule. Based on the chemical formula C₁₄H₃₆N₂O₄S, the calculation is detailed below. The standard atomic weights published by the International Union of Pure and Applied Chemistry (IUPAC) are used for this calculation.

Table 1: Atomic Weight Composition

| Element | Symbol | Quantity | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 14 | 12.011 | 168.154 |

| Hydrogen | H | 36 | 1.008 | 36.288 |

| Nitrogen | N | 2 | 14.007[2][3][4] | 28.014 |

| Oxygen | O | 4 | 15.999[5][6] | 63.996 |

| Sulfur | S | 1 | 32.06[7] | 32.060 |

| Total | 328.512 |

Table 2: Final Molecular Weight Summary

| Compound Name | Molecular Formula | Calculated Molecular Weight ( g/mol ) |

| This compound | C₁₄H₃₆N₂O₄S | 328.512 |

This calculated molecular weight is consistent with established chemical databases.[8]

Logical Structure and Visualization

The ionic nature of this compound can be represented as a logical relationship between its constituent ions. The following diagram, generated using the DOT language, illustrates this association.

Caption: Ionic association in this compound.

Applicability of Experimental Protocols

The determination of a compound's molecular weight is a fundamental calculation based on its established chemical formula and the standard atomic weights of its constituent elements. Therefore, the inclusion of specific experimental protocols, such as those for synthesis or analysis, is not applicable to the scope of this particular technical guide, which focuses solely on the core concept of molecular weight. Similarly, signaling pathway diagrams are irrelevant to this topic.

References

- 1. Buy this compound | 3595-14-0 [smolecule.com]

- 2. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 3. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]

- 4. Nitrogen - Wikipedia [en.wikipedia.org]

- 5. princeton.edu [princeton.edu]

- 6. Oxygen - Wikipedia [en.wikipedia.org]

- 7. Sulfur - Wikipedia [en.wikipedia.org]

- 8. This compound | CAS#:3595-14-0 | Chemsrc [chemsrc.com]

An In-depth Technical Guide on (1-Methylhexyl)ammonium Sulphate

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1-Methylhexyl)ammonium sulphate, also known as heptan-2-amine sulfate or tuaminoheptane sulfate, is an organic ammonium salt.[1] It is characterized by a seven-carbon alkyl chain (heptyl group) attached to an ammonium ion, paired with a sulphate counterion.[2] This structure imparts surfactant properties, making it a subject of interest for various applications, including its potential as an antimicrobial agent due to its ability to disrupt cellular membranes.[2]

This technical guide provides a comprehensive overview of the known properties of this compound, with a core focus on its solubility characteristics. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this paper compiles related data, discusses expected solubility based on its chemical structure, and provides detailed experimental protocols for its determination.

Chemical Identity:

-

IUPAC Name: heptan-2-amine;sulfuric acid[2]

-

CAS Numbers: 3595-14-0 (1:1 salt), 6411-75-2 (2:1 salt)[1][2]

-

Molecular Weight (1:1 salt): 213.30 g/mol [2]

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its constituent amine is presented below.

| Property | Value | Source |

| This compound (1:1) | ||

| Molecular Formula | C₇H₁₉NO₄S | [2][3] |

| Molecular Weight | 213.30 g/mol | [2] |

| Canonical SMILES | CCCCCC(C)N.OS(=O)(=O)O | [2] |

| This compound (2:1) | ||

| Molecular Formula | C₁₄H₃₆N₂O₄S | [1][4] |

| Molecular Weight | 328.51 g/mol | [1][4] |

| 1-Methylhexylamine (Heptan-2-amine) | ||

| Boiling Point | 145.4°C at 760 mmHg | [5] |

| Flash Point | 54.4°C | [5] |

Synthesis Overview

The primary synthesis route for this compound involves a straightforward acid-base neutralization reaction.

-

Neutralization Reaction: This method involves reacting 1-methylhexylamine (also known as heptan-2-amine) with sulfuric acid. The reaction leads to the formation of the ammonium salt, which may precipitate depending on the solvent used.[2]

-

Quaternization Reaction: A similar approach involves reacting 1-methylhexylamine with sulfuric acid or ammonium sulfate under controlled conditions to produce the desired salt.[2]

Caption: Synthesis of this compound via neutralization.

Solubility Profile

Direct, quantitative solubility data for this compound is scarce in the reviewed literature. However, its solubility can be inferred from its structure and by comparing it to the well-characterized inorganic salt, ammonium sulphate.

The structure of this compound, featuring a polar ammonium sulphate head and a nonpolar seven-carbon alkyl tail, suggests amphiphilic properties. This implies it will have some degree of solubility in both polar and non-polar solvents. The specific alkyl chain length and structure are known to influence its solubility and biological activity.[2] While the ionic sulphate group promotes aqueous solubility, the long alkyl chain enhances solubility in less polar environments. In fact, related tetraalkylammonium salts are noted for their high solubility in non-polar solvents.[2]

For comparative purposes, the solubility of ammonium sulphate ((NH₄)₂SO₄) , a highly water-soluble inorganic salt, is provided below.

| Solvent | Temperature (°C) | Solubility (g / 100 g H₂O) | Source |

| Water | 0 | 70.6 | [6][7] |

| Water | 20 | 74.4 | [6][7] |

| Water | 25 | 76.4 - 76.7 | [7][8] |

| Water | 100 | 103.8 | [6][8] |

| Ethanol | - | Insoluble | [7][8] |

| Acetone | - | Insoluble | [7][8] |

| Ether | - | Insoluble | [7] |

Ammonium sulphate is freely soluble in water but insoluble in common organic solvents like ethanol and acetone.[7][8][9] It is anticipated that this compound will be significantly less soluble in water than pure ammonium sulphate due to the hydrophobic nature of the 1-methylhexyl group, but more soluble in organic solvents.

Experimental Protocol for Solubility Determination

To address the lack of quantitative data, the following section provides a detailed methodology for determining the solubility of this compound. This protocol is based on the standard "shake-flask" method and principles adapted from procedures for other ammonium salts.[10]

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., deionized water, ethanol, isopropanol)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Analytical instrumentation for quantification (e.g., HPLC-CAD, LC-MS, or titration apparatus)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The excess solid should be clearly visible.

-

Place the flask in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can establish the minimum time to equilibrium.

-

-

Sample Collection and Preparation:

-

Stop agitation and allow the excess solid to settle for at least 2 hours within the temperature-controlled environment.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the sample using a syringe filter suitable for the solvent to remove all undissolved solids. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered sample with the solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted sample using a validated analytical technique. For a non-volatile salt, gravimetric analysis after solvent evaporation is also an option.

-

A common method for ammonium salt quantification involves titration. For instance, an NaOH titration using formaldehyde can be employed.[10]

-

-

Calculation:

-

Calculate the concentration of this compound in the original saturated solution, accounting for all dilutions.

-

Express the solubility in standard units, such as g/100 mL or mol/L.

-

Caption: Experimental workflow for determining solubility.

Biological Activity and Potential Applications

This compound is recognized for its biological activity, which stems from its surfactant properties.[2] The presence of the long alkyl chain allows it to interact with and disrupt the lipid bilayers of cellular membranes. This mechanism makes it effective against certain bacterial strains and is a key area of its research application.[2]

This membrane disruption can lead to increased permeability, leakage of intracellular components, and ultimately, cell death. This mode of action is characteristic of many cationic surfactants used as antimicrobial agents.

Caption: Mechanism of action for antimicrobial activity.

Conclusion

This compound is an organic salt with significant potential in applications requiring surfactant and antimicrobial properties. While its physicochemical profile is partially characterized, a notable gap exists in the public domain regarding its quantitative solubility in various solvents. The structural characteristics suggest an amphiphilic nature, implying a complex solubility profile that differs significantly from simple inorganic salts like ammonium sulphate. The experimental protocol detailed in this guide provides a robust framework for researchers to systematically determine these crucial solubility parameters, thereby enabling further development and application of this compound.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Buy this compound | 3595-14-0 [smolecule.com]

- 3. This compound | C7H19NO4S | CID 107130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:3595-14-0 | Chemsrc [chemsrc.com]

- 5. Page loading... [guidechem.com]

- 6. Ammonium sulfate - Wikipedia [en.wikipedia.org]

- 7. Ammonium sulfate - Sciencemadness Wiki [sciencemadness.org]

- 8. Ammonium Sulfate | (NH4)2SO4 | CID 6097028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. quora.com [quora.com]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Physical and chemical properties of (1-Methylhexyl)ammonium sulphate

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological activity of (1-Methylhexyl)ammonium sulphate. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical sciences.

Chemical Identity and Physical Properties

This compound, also known by its synonym tuaminoheptane sulfate, is the salt formed from the neutralization of the primary amine 1-methylhexylamine (heptan-2-amine) with sulfuric acid.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3595-14-0 | [2] |

| Molecular Formula | C₇H₁₉NO₄S (for the 1:1 salt); C₁₄H₃₆N₂O₄S (for the 2:1 salt) | [1][2][3] |

| Molecular Weight | 213.30 g/mol (for the 1:1 salt); 328.51 g/mol (for the 2:1 salt) | [1][2][3] |

| IUPAC Name | heptan-2-aminium sulfate | [4] |

| Synonyms | Tuaminoheptane sulfate, 1-Methylhexylamine sulfate, 2-Aminoheptane sulfate | [1][4][5] |

| Appearance | Expected to be a white crystalline solid, similar to other ammonium salts.[6][7][8] | |

| Melting Point | Not available; likely decomposes upon heating. Ammonium sulfate decomposes above 280°C.[8][9][10] | |

| Boiling Point | Not applicable; decomposes upon heating. | |

| Solubility | Expected to be soluble in water. Long-chain alkylammonium salts can exhibit surfactant properties, suggesting some solubility in less polar solvents may be possible. Ammonium sulfate is highly soluble in water (74.4 g/100 g water at 20°C) and insoluble in acetone, alcohol, and ether.[2][9][10] | |

| Decomposition Temperature | Decomposes upon heating, with similar ammonium salts decomposing above 250°C, releasing ammonia and other byproducts.[2] |

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is through a neutralization reaction between 1-methylhexylamine and sulfuric acid.[2]

Experimental Protocol: Synthesis of this compound

Materials:

-

1-Methylhexylamine (heptan-2-amine)

-

Concentrated sulfuric acid (98%)

-

Deionized water

-

Ethanol (or other suitable recrystallization solvent)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

-

Drying oven

Procedure:

-

In a flask equipped with a magnetic stirrer, dissolve a known molar amount of 1-methylhexylamine in a suitable solvent such as deionized water or ethanol.

-

Cool the flask in an ice bath to control the exothermic reaction.

-

Slowly, and with continuous stirring, add a stoichiometric equivalent of dilute sulfuric acid dropwise to the amine solution. For the 2:1 salt (bis((1-methylhexyl)ammonium) sulphate), two molar equivalents of the amine should be used for every one molar equivalent of sulfuric acid.

-

After the addition is complete, allow the reaction mixture to stir for an additional hour at room temperature to ensure the reaction goes to completion.

-

The product can be isolated by removing the solvent under reduced pressure.

-

For purification, the crude product can be recrystallized from a suitable solvent, such as ethanol or a water/ethanol mixture. Dissolve the solid in a minimal amount of hot solvent and allow it to cool slowly to form crystals.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) to a constant weight.

Characterization Methods

The synthesized this compound can be characterized using various analytical techniques:

-

Melting Point Analysis: To determine the melting point or decomposition range.

-

Spectroscopy (FT-IR, ¹H NMR, ¹³C NMR): To confirm the chemical structure and functional groups.

-

Elemental Analysis: To determine the elemental composition and confirm the empirical formula.

Spectroscopic Data

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the ammonium and sulfate groups, in addition to the alkyl chain vibrations.

-

N-H stretching: Broad bands in the region of 3000-3300 cm⁻¹ corresponding to the ammonium group (R-NH₃⁺).

-

C-H stretching: Sharp peaks between 2850 and 3000 cm⁻¹ due to the methyl and methylene groups of the hexyl chain.

-

N-H bending: A band around 1500-1600 cm⁻¹.

-

S=O stretching: Strong, broad absorption bands characteristic of the sulfate anion (SO₄²⁻) are expected around 1100 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra would confirm the structure of the 1-methylhexyl cation.

-

¹H NMR: The spectrum would show signals corresponding to the different protons in the 1-methylhexyl group. The protons on the carbon bearing the ammonium group would be shifted downfield. The terminal methyl group of the hexyl chain would appear as a triplet, while the methyl group at the 1-position would be a doublet.

-

¹³C NMR: The spectrum would display seven distinct signals for the seven carbon atoms of the 1-methylhexyl moiety. The carbon atom attached to the ammonium group would be the most deshielded.

Biological Activity and Mechanism of Action

This compound, as a cationic surfactant, is expected to exhibit antimicrobial properties.[2] The general mechanism of action for cationic surfactants against microbes, particularly bacteria, involves the disruption of the cell membrane.[11][12][13]

The positively charged ammonium headgroup interacts electrostatically with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids.[11][12] This initial binding is followed by the insertion of the hydrophobic alkyl tail into the lipid bilayer.[11][12] This insertion disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular components (ions, metabolites, and macromolecules), and ultimately, cell death.[11][12][13]

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Antimicrobial Mechanism of Action

Caption: General antimicrobial mechanism of this compound.

References

- 1. medkoo.com [medkoo.com]

- 2. Buy this compound | 3595-14-0 [smolecule.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 2-Aminoheptane | C7H17N | CID 5603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.agrigem.co.uk [assets.agrigem.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. Ammonium_sulfate [chemeurope.com]

- 9. Ammonium Sulfate | (NH4)2SO4 | CID 6097028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ammonium sulfate - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

(1-Methylhexyl)ammonium sulphate safety data sheet (SDS)

An In-depth Technical Guide on the Safety of (1-Methylhexyl)ammonium sulphate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should not be used for emergency response. Always refer to the official SDS provided by the manufacturer for complete and up-to-date safety information.

Chemical Identification and Physical Properties

This compound, also known as 2-aminoheptane sulfate, is the sulphate salt of the aliphatic amine 2-aminoheptane. It is classified as a sympathomimetic agent due to its vasoconstrictor and stimulant properties.

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 2-Aminoheptane sulfate, Tuaminoheptane sulfate |

| CAS Number | 3595-14-0, 6411-75-2 (sulfate 2:1)[1] |

| Molecular Formula | C₁₄H₃₆N₂O₄S[2] |

| Molecular Weight | 328.51 g/mol [2] |

| Chemical Structure | Bis((1-methylhexyl)ammonium) sulphate |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Melting Point | 289-291°C | [2] |

| Appearance | Data not available | |

| Solubility | Data not available |

Table 3: Physical and Chemical Properties of 2-Aminoheptane (Base)

| Property | Value | Source |

| Molecular Formula | C₇H₁₇N | [1] |

| Molecular Weight | 115.22 g/mol | [1] |

| Boiling Point | 142-144 °C | |

| Density | 0.766 g/mL at 25 °C | |

| Flash Point | 54.4 °C | [2] |

| Refractive Index | n20/D 1.418 |

Toxicological Profile

The toxicological data for this compound is limited. The safety profile is often inferred from data on the free base, 2-aminoheptane, and other related alkylamines.

Table 4: Summary of Toxicological Hazards

| Hazard | Classification and Statements |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) |

| Acute Dermal Toxicity | Category 4 (Harmful in contact with skin) |

| Acute Inhalation Toxicity | Category 4 (Harmful if inhaled) |

| Skin Corrosion/Irritation | Category 1B (Causes severe skin burns and eye damage) |

| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage) |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) |

Hazard classifications are based on the free base, 2-aminoheptane.

Mechanism of Action and Signaling Pathways

2-Aminoheptane, the active component of this compound, is a sympathomimetic agent. Its primary mechanism of action involves increasing the levels of norepinephrine at the synaptic cleft, leading to vasoconstriction and central nervous system stimulation[3]. This can occur through two main pathways:

-

Inhibition of Norepinephrine Reuptake: The compound blocks the norepinephrine transporter (NET), preventing the reuptake of norepinephrine from the synapse into the presynaptic neuron.

-

Promotion of Norepinephrine Release: It acts as a releasing agent, triggering the release of norepinephrine from presynaptic vesicles.

The increased concentration of norepinephrine in the synapse leads to enhanced activation of adrenergic receptors on the postsynaptic neuron, resulting in the observed physiological effects.

Experimental Protocols

Standardized protocols are used to assess the safety and toxicity of chemical substances. The following are examples of relevant OECD guidelines.

Acute Dermal Irritation/Corrosion (OECD 404)

This test determines the potential of a substance to cause irreversible skin damage.

Methodology:

-

Animal Model: A single albino rabbit is typically used for the initial test.

-

Test Substance Application: 0.5 g of the solid substance is applied to a small patch of shaved skin (approx. 6 cm²).

-

Exposure: The test patch is covered with a gauze dressing for a 4-hour exposure period.

-

Observation: After removal of the patch, the skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) and daily thereafter for up to 14 days.

-

Scoring: The severity of skin reactions is graded numerically.

-

Confirmation: If no corrosive effect is observed in the initial animal, the test is confirmed using two additional animals.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance.

Methodology:

-

Animal Model: The test is typically conducted on rats.

-

Dosing: A stepwise procedure is used with a group of 3 animals per step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Administration: The substance is administered orally by gavage.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Stepwise Procedure: The outcome of the first group determines the dose for the next group (if necessary). The test is stopped when a confident classification of the substance's toxicity can be made.

In Vitro Cytotoxicity Assays

These assays are used to assess the toxicity of a substance on cultured cells. A common method is the MEM Elution test.

Methodology:

-

Sample Preparation: The test material is extracted using a suitable solvent to create an eluate.

-

Cell Culture: A suitable cell line (e.g., fibroblasts) is cultured in Minimum Essential Medium (MEM).

-

Exposure: The cultured cells are exposed to the eluate for a defined period (e.g., 24-72 hours).

-

Evaluation: Cell viability and morphology are assessed using methods like MTT assay or microscopic examination.

-

Interpretation: The results are compared to control groups to determine the cytotoxic potential of the eluate.

Safety and Handling

Engineering Controls:

-

Use in a well-ventilated area, preferably under a chemical fume hood.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

First Aid Measures:

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If conscious, give 2-4 cupfuls of water. Seek immediate medical attention.

Conclusion

This compound is a sympathomimetic amine salt with potential for significant toxicity. It is corrosive to skin and eyes and harmful if ingested, inhaled, or absorbed through the skin. Its mechanism of action is related to the disruption of norepinephrine signaling. All handling should be performed with appropriate engineering controls and personal protective equipment in place. The toxicological assessment of this and similar compounds relies on standardized in vivo and in vitro experimental protocols to ensure safety and proper hazard classification.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on (1-Methylhexyl)ammonium sulphate

Disclaimer: Publicly available scientific literature on the specific compound this compound is limited. This guide provides a comprehensive overview based on available data for this compound and closely related chemical structures, such as other quaternary ammonium compounds (QACs) and alkyl sulphates. The information regarding biological activity and mechanisms of action is largely inferred from the general properties of these related compounds.

Core Compound Information

This compound is an organic ammonium salt. Structurally, it is a primary ammonium salt, not a quaternary ammonium compound, as the nitrogen is bonded to one alkyl group and three hydrogen atoms. Its chemical properties are dictated by the presence of a seven-carbon alkyl chain (1-methylhexyl) and the sulphate counter-ion.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3595-14-0 | [1] |

| Molecular Formula | C₇H₁₉NO₄S | [2] |

| Molecular Weight | 213.30 g/mol | [2] |

| IUPAC Name | heptan-2-aminium sulfate | [2] |

| Canonical SMILES | CCCCCC(C)N.OS(=O)(=O)O | [2] |

| InChI Key | ASNSHZBVZYSNTB-UHFFFAOYSA-N | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a straightforward acid-base neutralization reaction.[2]

Experimental Protocol: Synthesis of this compound

Materials:

-

1-Methylhexylamine (heptan-2-amine)

-

Sulphuric acid (H₂SO₄), concentrated

-

Deionized water

-

Suitable solvent (e.g., ethanol or isopropanol)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

-

Drying oven

Procedure:

-

In a flask, dissolve a known molar equivalent of 1-methylhexylamine in a suitable solvent.

-

Cool the flask in an ice bath to control the exothermic reaction.

-

Slowly, and with continuous stirring, add an equimolar amount of a dilute solution of sulphuric acid dropwise to the amine solution.

-

Monitor the pH of the reaction mixture. The reaction is complete when the pH reaches neutral (pH ~7).

-

After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature.

-

The resulting this compound may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent to remove any unreacted starting materials.

-

Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

-

The final product can be characterized by techniques such as NMR and IR spectroscopy to confirm its structure and purity.

Biological Activity and Mechanism of Action

While specific studies on the biological activity of this compound are not extensively available, its structural features suggest it likely possesses surfactant and antimicrobial properties, similar to other alkyl ammonium salts.

Antimicrobial Activity

As a cationic surfactant, this compound is predicted to exhibit antimicrobial activity. The general mechanism of action for such compounds involves the disruption of microbial cell membranes.[3][4]

The positively charged ammonium headgroup interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids.[5] The hydrophobic alkyl tail then penetrates the hydrophobic core of the membrane, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.[3][6]

Diagram 1: General Antimicrobial Mechanism of Action of Cationic Surfactants

Caption: Interaction and disruption of a bacterial cell membrane by a cationic surfactant.

Quantitative Data

Specific quantitative data for the efficacy, toxicity, and pharmacokinetics of this compound are not available in the reviewed literature. The following tables provide general toxicological data for ammonium sulphate and related alkyl sulphates to offer a potential toxicological profile.

Table 2: General Toxicity of Ammonium Sulphate

| Parameter | Value | Species | Reference |

| Acute Oral LD50 | 2000 - 4250 mg/kg | Rat | [7] |

| Acute Dermal LD50 | > 2000 mg/kg | Rat/Mouse | [7] |

| Carcinogenicity | Non-carcinogenic | Rat | [7][8] |

| NOAEL (No Observed Adverse Effect Level) | 256 mg/kg/day (male), 284 mg/kg/day (female) | Rat | [7][8] |

Table 3: General Toxicity of Alkyl Sulphates

| Parameter | Observation | Alkyl Chain Length Dependency | Reference |

| Acute Oral Toxicity | Irritation to stomach and GI tract | Toxicity decreases with increasing chain length | [9] |

| Skin and Eye Irritation | Irritant | Irritation decreases with increasing chain length | [9] |

Pharmacokinetics

Specific pharmacokinetic data for this compound is not available. For quaternary ammonium compounds in general, pharmacokinetic properties are highly variable and depend on the specific chemical structure, including the length of the alkyl chains.[10] Generally, QACs are poorly absorbed orally.[4]

Conclusion and Future Directions

This compound is an organic ammonium salt with potential applications as a surfactant and antimicrobial agent. While its synthesis is straightforward, there is a significant lack of publicly available data on its biological activity, efficacy, toxicity, and pharmacokinetic profile.

Future research should focus on:

-

Quantitative antimicrobial testing: Determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of relevant microorganisms.

-

In vitro and in vivo toxicity studies: Establishing a comprehensive toxicological profile.

-

Pharmacokinetic analysis: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Mechanism of action studies: Elucidating the precise molecular interactions with microbial membranes.

Such studies are crucial for a thorough evaluation of the potential of this compound for any therapeutic or industrial application.

References

- 1. This compound | CAS#:3595-14-0 | Chemsrc [chemsrc.com]

- 2. Buy this compound | 3595-14-0 [smolecule.com]

- 3. Quaternary Ammonium Biocides: Efficacy in Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Quaternary ammonium compounds in hypersensitivity reactions [frontiersin.org]

- 6. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chronic toxicity and carcinogenicity of dietary administered ammonium sulfate in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. epa.gov [epa.gov]

- 10. Structure-pharmacokinetics relationship of quaternary ammonium compounds. Correlation of physicochemical and pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Profile of (1-Methylhexyl)ammonium sulphate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Methylhexyl)ammonium sulphate is a cationic surfactant belonging to the class of secondary alkylammonium salts. Its amphiphilic nature, characterized by a hydrophilic ammonium head group and a lipophilic seven-carbon alkyl chain, underpins its potential applications as a surfactant and antimicrobial agent. This technical guide provides a comprehensive overview of the discovery of this compound, including its synthesis, physicochemical properties, and a discussion of its putative biological activities based on data from structurally related compounds. Detailed experimental protocols for its synthesis and characterization are presented, alongside methodologies for evaluating its surfactant and antimicrobial properties. This document aims to serve as a foundational resource for researchers interested in the further development and application of this and similar long-chain alkylammonium salts.

Introduction

The exploration of amphiphilic molecules as bioactive agents has been a cornerstone of pharmaceutical and materials science research. Cationic surfactants, particularly those with alkyl chains of intermediate length, have garnered significant attention for their ability to interact with and disrupt biological membranes. This compound, with its secondary amine structure, represents an interesting scaffold within this class of compounds. The branched nature of the alkyl chain may influence its packing properties at interfaces and its overall biological efficacy. This whitepaper details the fundamental aspects of this compound, from its chemical synthesis to its potential biological applications.

Physicochemical Properties

While specific experimental data for this compound is not extensively available in the public domain, its properties can be inferred from its structure and data available for analogous compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | Heptan-2-amine (Precursor) | Ammonium Sulfate (Counter-ion) |

| Molecular Formula | C₇H₁₉NO₄S | C₇H₁₇N | H₈N₂O₄S |

| Molecular Weight | 213.30 g/mol | 115.22 g/mol | 132.14 g/mol [1] |

| Appearance | White crystalline solid (predicted) | Colorless liquid | Colorless to white crystals[1] |

| Melting Point | >280 °C (decomposes) (predicted) | - | >280 °C (decomposes)[1] |

| Boiling Point | Decomposes | 142-144 °C | Decomposes |

| Solubility | Soluble in water | Slightly soluble in water | Highly soluble in water (754-764 g/L)[1] |

| pKa | ~10-11 (for the ammonium ion, predicted) | ~10.6 | 9.25 |

Synthesis and Characterization

The primary route for the synthesis of this compound is through a straightforward acid-base neutralization reaction.

Experimental Protocol: Synthesis of this compound

Materials:

-

Heptan-2-amine (1-methylhexylamine)

-

Sulfuric acid (H₂SO₄), concentrated

-

Deionized water

-

Ethanol

-

Diethyl ether

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

In a flask equipped with a magnetic stir bar, dissolve 10.0 g of heptan-2-amine in 100 mL of ethanol.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add a stoichiometric amount of a 1 M solution of sulfuric acid in ethanol dropwise to the cooled amine solution. The reaction is exothermic, and the temperature should be maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour, followed by stirring at room temperature for two hours.

-

A white precipitate of this compound should form.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold diethyl ether to remove any unreacted starting material.

-

Dry the product under vacuum to yield the final product.

Characterization:

The synthesized compound should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the cation.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (N-H and S=O stretches).

-

Mass Spectrometry (MS): To determine the molecular weight of the cation.

-

Elemental Analysis: To confirm the elemental composition of the salt.

Biological Activity and Mechanism of Action

The biological activity of this compound is predicted to be primarily driven by its surfactant properties, leading to the disruption of microbial cell membranes.

Antimicrobial and Antifungal Activity

While specific data for this compound is limited, the antimicrobial activity of secondary and tertiary polydiallylammonium salts has been reported to be significant.[2] The efficacy of such compounds is often dependent on the length of the alkyl chain, with optimal activity for many bacteria and fungi observed for chains between C12 and C16.[3]

Table 2: Representative Antimicrobial Activity of a Structurally Similar Cationic Surfactant (Benzalkonium Chloride)

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive bacteria | 1 - 10 |

| Escherichia coli | Gram-negative bacteria | 10 - 50 |

| Pseudomonas aeruginosa | Gram-negative bacteria | 50 - 200 |

| Candida albicans | Fungus (Yeast) | 1 - 20 |

Note: Data is for Benzalkonium Chloride and is intended to be representative of the activity of cationic surfactants. Actual MIC values for this compound may vary.

Cytotoxicity

A critical aspect of developing antimicrobial agents is their selectivity for microbial cells over mammalian cells. The cytotoxicity of quaternary ammonium salts has been evaluated against various human cell lines, with LC50 values ranging from 9 to 46 µg/mL for some compounds.[4]

Table 3: Representative Cytotoxicity Data for Quaternary Ammonium Salts

| Cell Line | Type | LC50 (µg/mL) |

| U-937 (human promonocytic) | Human cancer cell line | 9 - 46[4] |

| L929 (mouse fibroblast) | Mouse normal cell line | Varies with structure |

Note: This data is for a range of quaternary ammonium salts and not specifically for this compound.

Proposed Mechanism of Action: Membrane Disruption

The primary mechanism of action for cationic surfactants like this compound is believed to be the disruption of the cell membrane's integrity.[5] This process is initiated by the electrostatic attraction between the positively charged ammonium headgroup and the negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids.[6]

Experimental Protocols for Biological Evaluation

Determination of Minimum Inhibitory Concentration (MIC)

Materials:

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., S. aureus, E. coli)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in sterile deionized water.

-

Perform serial two-fold dilutions of the stock solution in MHB in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include positive (bacteria in broth) and negative (broth only) controls.

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

-

Mammalian cell line (e.g., HeLa, HEK293)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for another 24-48 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

Conclusion

This compound is a readily synthesizable cationic surfactant with potential as an antimicrobial agent. Its discovery and characterization are based on the well-established principles of acid-base chemistry and surfactant science. While specific biological data for this compound is not widely published, its structural similarity to other long-chain alkylammonium salts suggests a mechanism of action involving the disruption of microbial cell membranes. The experimental protocols provided in this whitepaper offer a framework for the further investigation and development of this and related compounds for a variety of applications in the fields of medicine and materials science. Further research is warranted to fully elucidate its biological activity profile and potential for therapeutic or industrial use.

References

- 1. Ammonium sulfate for analysis EMSURE ACS,ISO,Reag. Ph Eur 7783-20-2 [sigmaaldrich.com]

- 2. Secondary and tertiary polydiallylammonium salts: novel polymers with high antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial activity and physico-chemical properties of some alkyldimethylbenzylammonium chlorides. | Semantic Scholar [semanticscholar.org]

- 4. Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Cationic Group Structure in Membrane Binding and Disruption by Amphiphilic Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Spectroscopic Analysis of (1-Methylhexyl)ammonium Sulphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of (1-Methylhexyl)ammonium sulphate, a compound of interest for its potential surfactant and antimicrobial properties.[1] This document details the expected spectroscopic characteristics, provides in-depth experimental protocols for its synthesis and analysis, and presents the anticipated data in a structured format to aid in research and development.

Synthesis of this compound

This compound is most commonly synthesized via a straightforward acid-base neutralization reaction. This method involves the protonation of the primary amine, (1-Methylhexyl)amine (also known as heptan-2-amine), by sulphuric acid to form the corresponding ammonium sulphate salt.[1]

Experimental Protocol: Synthesis

A detailed protocol for the synthesis of this compound is provided below.

Materials:

-

(1-Methylhexyl)amine (heptan-2-amine)

-

Concentrated Sulphuric Acid (H₂SO₄)

-

Diethyl ether (or other suitable non-polar solvent)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

-

Round bottom flask

-

Dropping funnel

Procedure:

-

In a round bottom flask, dissolve a specific molar quantity of (1-Methylhexyl)amine in diethyl ether.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add a stoichiometric equivalent of a dilute solution of sulphuric acid dropwise using a dropping funnel. The reaction is exothermic, and the temperature should be monitored and maintained.

-

Upon addition of the acid, a precipitate of this compound will form.

-

Continue stirring the mixture in the ice bath for a designated period to ensure complete reaction.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with cold diethyl ether to remove any unreacted starting material.

-

Dry the purified this compound product under vacuum.

The following diagram illustrates the synthesis and subsequent analytical workflow.

Spectroscopic Characterization

The structural elucidation and confirmation of this compound are achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the (1-Methylhexyl)ammonium cation.

Instrumentation:

-

A standard NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the dried this compound sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry vial.

-

Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[2]

-

Cap the NMR tube securely.

Data Acquisition:

-

¹H NMR: Acquire the proton NMR spectrum using standard acquisition parameters. Key parameters to consider include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

The ¹H NMR spectrum is expected to show characteristic signals for the protons of the (1-Methylhexyl)ammonium cation. The chemical shifts are influenced by the electron-withdrawing effect of the ammonium group.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

| -CH₃ (terminal) | ~ 0.9 | Triplet | 3H |

| -CH₂- (chain) | ~ 1.3 | Multiplet | 6H |

| -CH- | ~ 3.0 | Multiplet | 1H |

| -CH₃ (on chiral center) | ~ 1.2 | Doublet | 3H |

| -NH₃⁺ | Variable (broad) | Singlet | 3H |

Note: The chemical shift of the ammonium protons (-NH₃⁺) can be broad and its position is highly dependent on the solvent, concentration, and temperature.

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| -CH₃ (terminal) | ~ 14 |

| -CH₂- (chain) | ~ 20-40 |

| -CH- | ~ 50 |

| -CH₃ (on chiral center) | ~ 20 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound, particularly the ammonium and sulphate ions.[1]

Instrumentation:

-

A standard FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.

Sample Preparation:

-

ATR: Place a small amount of the dried solid sample directly onto the ATR crystal.

-

KBr Pellet: Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

Data Acquisition:

-

Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet before running the sample.

The FT-IR spectrum will exhibit characteristic absorption bands for the different vibrational modes of the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3200-2800 | N-H stretching (ammonium) | Strong, Broad |

| 2960-2850 | C-H stretching (alkyl) | Strong |

| ~1600 | N-H bending (ammonium) | Medium |

| ~1465 | C-H bending (alkyl) | Medium |

| ~1100 | S=O stretching (sulphate) | Strong, Broad |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the intact cation and its fragmentation pattern, which can be used to confirm the molecular weight and structure.

Instrumentation:

-

A mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB).

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile/water mixture).

-

Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography.

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode to detect the (1-Methylhexyl)ammonium cation.

-

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and obtain further structural information.

The mass spectrum is expected to show a prominent peak for the (1-Methylhexyl)ammonium cation.

| m/z (mass-to-charge ratio) | Ion | Notes |

| 116.14 | [C₇H₁₈N]⁺ | The molecular ion of the (1-Methylhexyl)ammonium cation. |

| Various | Fragment Ions | Fragmentation may occur through the loss of alkyl groups from the cation. |

Conclusion

The spectroscopic analysis of this compound provides a detailed structural confirmation of the compound. The combination of NMR, FT-IR, and Mass Spectrometry offers a comprehensive characterization, essential for quality control, further research, and potential applications in various scientific and industrial fields. The provided protocols and expected data serve as a valuable resource for professionals working with this and related alkylammonium salts.

References

An In-depth Technical Guide to the Thermal Decomposition of (1-Methylhexyl)ammonium Sulphate

Introduction